Phenamil methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

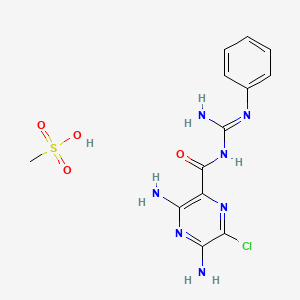

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPIZTURFVSLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017614 | |

| Record name | Phenamil methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161-94-0 | |

| Record name | Phenamil methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenamil Methanesulfonate: A Technical Guide for Researchers

An in-depth exploration of the core pharmacology, experimental applications, and signaling pathways of Phenamil Methanesulfonate.

Introduction

This compound is a potent, orally active, and less reversible analog of the diuretic amiloride. It is a key tool for researchers in various fields due to its specific inhibitory effects on ion channels and its ability to modulate critical signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it influences. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a yellow solid with the following properties:

| Property | Value | Reference |

| Chemical Name | 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]-2-pyrazinecarboxamide, monomethanesulfonate | |

| Molecular Formula | C₁₂H₁₂ClN₇O · CH₃SO₃H | [1] |

| Molecular Weight | 401.83 g/mol | [2] |

| CAS Number | 1161-94-0 | [3] |

| Solubility | Soluble in DMSO (≥5 mg/mL with warming), sparingly soluble in aqueous buffers. Insoluble in water and 0.1 M HCl. | |

| Storage | Store at 2-8°C. |

Mechanism of Action

This compound is a multi-target compound with two primary mechanisms of action:

-

Epithelial Sodium Channel (ENaC) Inhibition: Phenamil is a potent blocker of the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption in various tissues, including the kidneys, lungs, and colon.[3][4] Its inhibitory effect is more potent and less reversible compared to its parent compound, amiloride.[3] This property makes it a valuable tool for studying the physiological roles of ENaC and for investigating diseases associated with its dysregulation, such as cystic fibrosis and hypertension.

-

Transient Receptor Potential Polycystin 3 (TRPP3) Channel Inhibition: Phenamil also acts as a competitive inhibitor of the TRPP3 channel, a calcium-permeable cation channel involved in various cellular processes.[3][5]

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro systems:

| Target | Cell/Tissue Type | Assay Type | IC₅₀/Kd | Reference |

| ENaC | General | Not Specified | 400 nM | [3][5] |

| ENaC | Human Bronchial Epithelia | Short-Circuit Current | 75 nM | [1][3] |

| ENaC | Ovine Bronchial Epithelia | Short-Circuit Current | 116 nM | [1][3] |

| TRPP3 | Not Specified | Ca²⁺ Uptake Assay | 140 nM | [3][5] |

| TRPP3 | Oocytes expressing TRPP3 | Ca²⁺ Uptake Assay | 280 nM | [3] |

| TRPP3 | Not Specified | Not Specified | 0.14 µM | [2][6] |

| ENaC (high affinity site) | Not Specified | Not Specified | Kd = 0.4 nM | [2] |

Signaling Pathways

This compound has been shown to modulate key signaling pathways, particularly in the context of bone formation and pulmonary hypertension.

Bone Morphogenetic Protein (BMP) Signaling Pathway

Phenamil promotes osteoblast differentiation and bone formation by positively modulating the BMP signaling pathway.[7][8] It induces the expression of Tribbles homolog 3 (Trb3), which in turn inhibits the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[7] This leads to the stabilization of SMAD proteins, the key transcription factors in the BMP signaling cascade.[7]

Caption: Phenamil's potentiation of BMP signaling.

NFAT Signaling Pathway in Pulmonary Hypertension

In the context of pulmonary hypertension, Phenamil has been shown to activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[9] This leads to the transcriptional activation of Trb3, which then positively modulates BMP signaling, promoting a contractile vascular smooth muscle cell phenotype and attenuating vascular remodeling.[9]

Caption: Phenamil's role in the NFAT signaling pathway.

Experimental Protocols

Adipocyte Differentiation of 3T3-L1 Cells

Phenamil has been identified as a potent inducer of adipocyte differentiation.[10] The following protocol is a general guideline for inducing differentiation of 3T3-L1 preadipocytes.

Workflow Diagram:

Caption: Workflow for 3T3-L1 adipocyte differentiation.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

This compound stock solution (in DMSO)

-

Oil Red O staining solution

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% FBS until they reach confluence.

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with Differentiation Medium containing the desired concentration of this compound.

-

Medium Change (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Medium Change (Day 4): After another 48 hours, replace the medium with fresh DMEM containing 10% FBS.

-

Analysis (Day 6-8): Mature adipocytes should be visible. Lipid accumulation can be visualized by staining with Oil Red O.

Osteoblast Differentiation of MC3T3-E1 Cells

Phenamil promotes the differentiation of pre-osteoblastic MC3T3-E1 cells.[11]

Workflow Diagram:

Caption: Workflow for MC3T3-E1 osteoblast differentiation.

Materials:

-

MC3T3-E1 pre-osteoblastic cells

-

Alpha-MEM with 10% FBS

-

Osteogenic Medium: Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

-

This compound stock solution (in DMSO)

-

Alkaline Phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

Procedure:

-

Cell Seeding: Plate MC3T3-E1 cells and culture in growth medium until they reach 80-90% confluence.

-

Induction of Differentiation: Replace the growth medium with Osteogenic Medium containing the desired concentration of this compound.

-

Medium Changes: Change the medium every 2-3 days.

-

Analysis: Osteoblast differentiation can be assessed at various time points (e.g., 7, 14, and 21 days) by measuring ALP activity (an early marker) and by staining for calcium deposition with Alizarin Red S (a late marker).

Radiolabeled ⁴⁵Ca²⁺ Uptake Assay for TRPP3 Inhibition

This assay measures the inhibition of TRPP3-mediated calcium transport.[6]

Workflow Diagram:

Caption: Workflow for a ⁴⁵Ca²⁺ uptake assay.

Materials:

-

Cells expressing TRPP3 (e.g., Xenopus oocytes injected with TRPP3 cRNA)

-

Uptake buffer

-

⁴⁵CaCl₂

-

This compound

-

Scintillation counter

Procedure:

-

Cell Preparation: Culture and prepare cells expressing the TRPP3 channel.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Initiate Uptake: Add uptake buffer containing ⁴⁵CaCl₂ to initiate calcium influx.

-

Stop Uptake and Wash: After a defined incubation period, stop the uptake by rapidly washing the cells with ice-cold wash buffer to remove extracellular ⁴⁵Ca²⁺.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The reduction in ⁴⁵Ca²⁺ uptake in the presence of Phenamil is indicative of TRPP3 inhibition.

Conclusion

This compound is a versatile and potent pharmacological tool for researchers studying ion channel function and cellular signaling. Its well-characterized inhibitory effects on ENaC and TRPP3, coupled with its ability to modulate the BMP and NFAT signaling pathways, make it an invaluable compound for investigating a range of physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of this compound in a research setting. As with any potent bioactive compound, careful dose-response studies are recommended to determine the optimal concentration for specific experimental systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Phenamil | TRPP Inhibitors: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]

- 6. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Amiloride Derivative Phenamil Attenuates Pulmonary Vascular Remodeling by Activating NFAT and the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short-term administration of small molecule phenamil induced a protracted osteogenic effect on osteoblast-like MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ENaC Inhibitor Activity of Phenamil Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of phenamil methanesulfonate on the epithelial sodium channel (ENaC). It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental methodologies, and an understanding of the relevant signaling pathways associated with this potent ENaC blocker.

Core ENaC Inhibitory Activity of Phenamil

Phenamil, an analog of amiloride, is a highly potent and less reversible blocker of the epithelial sodium channel (ENaC)[1]. ENaC is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the kidneys and airways[2][3]. Its dysregulation is implicated in several diseases, making it a significant therapeutic target[4][5]. Phenamil's inhibitory action on ENaC is a key area of research, particularly in the context of conditions like cystic fibrosis and Liddle's syndrome[1][4].

Quantitative Analysis of Phenamil's ENaC Inhibition

The inhibitory potency of phenamil on ENaC has been quantified through various experimental approaches, yielding critical parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values, summarized in the tables below, provide a clear measure of phenamil's efficacy as an ENaC inhibitor.

| Parameter | Value (nM) | Experimental System | Reference |

| IC50 | 400 | General ENaC inhibition | [1] |

| IC50 | 200 | Not specified | [6] |

| IC50 | 75 | Human bronchial epithelial cells (basal short-circuit current) | [7] |

| IC50 | 116 | Ovine bronchial epithelial cells (basal short-circuit current) | [7] |

Table 1: IC50 Values of Phenamil for ENaC Inhibition. This table presents the half-maximal inhibitory concentration (IC50) values of phenamil, indicating the concentration of the inhibitor required to block 50% of the ENaC activity. The data is derived from various experimental systems, highlighting the consistent potency of phenamil.

| Parameter | Value (nM) | Experimental System | Reference |

| Kd | 0.4 | High-affinity site on the epithelial Na+ channel |

Table 2: Binding Affinity of Phenamil for ENaC. This table shows the dissociation constant (Kd) of phenamil for its high-affinity binding site on the epithelial sodium channel. A lower Kd value signifies a higher binding affinity.

Experimental Protocols for Assessing Phenamil's ENaC Inhibitory Activity

A thorough understanding of the experimental methodologies is paramount for the replication and extension of research findings. This section details the key protocols used to characterize the interaction between phenamil and ENaC.

Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp is a fundamental technique to measure the ion flow through ENaC and the inhibitory effect of compounds like phenamil.

Objective: To determine the IC50 of phenamil on ENaC-mediated currents.

Materials:

-

HEK293T/17 cells expressing ENaC

-

This compound

-

Patch pipettes (2.5–3.5 MΩ resistance)

-

Internal pipette solution (in mM): 150 KCl, 2 MgCl2, 5 EGTA, 10 HEPES, pH 7.4

-

External solution (in mM): 150 NMDGCl or NaCl, 2 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4

-

Patch clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Culture HEK293T/17 cells expressing ENaC on glass coverslips.

-

Pipette Filling: Fill the patch pipettes with the internal solution.

-

Seal Formation: Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Current Recording: Record the baseline ENaC-mediated sodium current.

-

Phenamil Application: Perfuse the external solution containing increasing concentrations of phenamil (e.g., 1 nM to 100 µM) onto the cell.

-

Data Acquisition: Record the steady-state current at each phenamil concentration.

-

Data Analysis: Normalize the current at each concentration to the baseline current and plot the concentration-response curve to determine the IC50 value.

Caption: Workflow for determining the IC50 of phenamil on ENaC using whole-cell patch clamp.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

The Ussing chamber technique allows for the measurement of ion transport across an epithelial monolayer, providing a functional readout of ENaC activity.

Objective: To determine the IC50 of phenamil on basal short-circuit currents in bronchial epithelial cells.

Materials:

-

Human or ovine bronchial epithelial cell monolayers cultured on permeable supports

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Ringer's solution

-

This compound

-

Amiloride (for determining total ENaC-mediated current)

Procedure:

-

Cell Culture: Grow bronchial epithelial cells on permeable supports to form a confluent and polarized monolayer.

-

Chamber Mounting: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Solution Filling: Fill both compartments with pre-warmed and oxygenated Ringer's solution.

-

Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.

-

Phenamil Addition: Add increasing concentrations of phenamil to the apical chamber.

-

Isc Recording: Record the change in Isc after each addition of phenamil until a steady state is reached.

-

Maximal Inhibition: At the end of the experiment, add a saturating concentration of amiloride to the apical chamber to determine the total amiloride-sensitive current, which represents the ENaC-mediated current.

-

Data Analysis: Calculate the percentage of inhibition at each phenamil concentration relative to the total amiloride-sensitive current and plot the dose-response curve to determine the IC50.

Radioligand Binding Assay

Radioligand binding assays are used to directly measure the binding affinity of a ligand (phenamil) to its receptor (ENaC).

Objective: To determine the dissociation constant (Kd) of [3H]phenamil for ENaC.

Materials:

-

Tissue homogenates or cell membranes expressing ENaC

-

[3H]phenamil (radioligand)

-

Unlabeled phenamil (competitor)

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells known to express ENaC.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [3H]phenamil in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled phenamil. To determine the IC50 for displacement, incubate with a fixed concentration of [3H]phenamil and varying concentrations of unlabeled phenamil.

-

Separation: After incubation, rapidly separate the bound from free radioligand by filtration through glass fiber filters.

-

Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of [3H]phenamil to determine the Kd and Bmax (maximum number of binding sites). For competition binding experiments, plot the percentage of specific binding against the concentration of unlabeled phenamil to determine the IC50, which can then be used to calculate the Ki (inhibition constant).

Phenamil and the Bone Morphogenetic Protein (BMP) Signaling Pathway

Beyond its role as an ENaC inhibitor, phenamil has been identified as a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for bone repair and regeneration[1][8]. This dual activity makes phenamil a molecule of significant interest in both ion channel research and regenerative medicine.

Phenamil promotes BMP signaling by upregulating the expression of Tribbles homolog 3 (Trb3). Trb3, in turn, leads to the downregulation of Smad ubiquitin regulatory factor 1 (Smurf1). Smurf1 is an E3 ubiquitin ligase that targets SMAD proteins, the key signal transducers of the BMP pathway, for degradation. By reducing Smurf1 levels, phenamil treatment results in the stabilization and accumulation of SMADs (SMAD1/5/8), which can then translocate to the nucleus and activate the transcription of target genes involved in osteoblast differentiation and bone formation[9].

Caption: Phenamil's activation of the BMP signaling pathway.

Conclusion

This compound is a potent and well-characterized inhibitor of the epithelial sodium channel, with its inhibitory activity demonstrated across various experimental platforms. The detailed protocols provided in this guide offer a robust framework for researchers to investigate its mechanism of action further. Moreover, its intriguing activity as an activator of the BMP signaling pathway opens up new avenues for its potential therapeutic applications in bone regeneration. This technical guide serves as a foundational resource for scientists and drug development professionals working on ENaC modulation and related therapeutic areas.

References

- 1. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 3. Epithelial sodium channels (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Phenamil methanesulfonate PPARγ induction pathway

An In-depth Technical Guide to the Phenamil Methanesulfonate-Mediated PPARγ Induction Pathway

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisome proliferator-activated receptor γ (PPARγ) is a master transcriptional regulator of adipogenesis and a key therapeutic target for insulin resistance. While direct PPARγ agonists, such as thiazolidinediones (TZDs), are effective, their clinical use is hampered by side effects. This has spurred research into alternative mechanisms for modulating PPARγ activity. Phenamil, an amiloride derivative, has been identified as a potent small molecule that promotes adipocyte differentiation by inducing the expression of PPARγ itself.[1][2][3] Its mechanism of action is novel and distinct from that of direct PPARγ ligands.[1] This technical guide details the signaling pathway, quantitative effects, and experimental methodologies related to phenamil's induction of PPARγ, providing a comprehensive resource for researchers in metabolic disease and drug discovery.

The Phenamil-ETV4-PPARγ Signaling Pathway

Phenamil's pro-adipogenic activity is initiated through a unique signaling cascade that converges on the upregulation of PPARγ expression. Unlike TZDs, phenamil does not directly bind to and activate the PPARγ protein.[1] Instead, it modulates a distinct upstream transcriptional pathway.

The core pathway is as follows:

-

Initiation (Target Unknown): Phenamil enters the preadipocyte. Its direct molecular target that initiates the subsequent signaling cascade has not yet been identified. Research has shown that the adipogenic effect is not mediated by the known targets of amiloride derivatives, such as the epithelial sodium channel (ENaC), as these are not detectable in the relevant preadipocyte cell models (3T3-L1 and 3T3-F442A).[1]

-

ETV4 Induction: Following treatment, phenamil rapidly and potently induces the expression of ETS variant transcription factor 4 (ETV4).[1][2][3] This effect is specific, as other adipogenic compounds do not induce ETV4 expression.[1][2] ETV5, a related transcription factor, is also induced and may be functionally redundant.[1]

-

PPARγ Upregulation: ETV4 acts as a key upstream regulator of PPARγ. Overexpression of ETV4 in preadipocytes is sufficient to increase the expression of PPARγ.[1][2][3]

-

Downstream Gene Activation and Adipogenesis: The resulting increase in PPARγ protein levels leads to the activation of its well-established downstream target genes. These include genes critical for lipid metabolism and storage, such as Fatty Acid Binding Protein 4 (aP2), Lipoprotein Lipase (LPL), Adiponectin, and CD36.[1][3] This transcriptional program culminates in the morphological differentiation of preadipocytes into mature, lipid-filled adipocytes.[1][3]

Crucially, experiments using shRNA to knock down PPARγ expression have demonstrated that while the ultimate adipogenic effects of phenamil are blocked, the initial induction of ETV4 by phenamil remains unaffected.[1][2][3] This evidence firmly places ETV4 upstream of PPARγ in this small molecule-induced pathway.

Quantitative Data Presentation

The effects of phenamil on adipogenic gene expression have been quantified primarily in murine preadipocyte cell lines. The tables below summarize the key findings.

Table 1: Effect of Phenamil on Gene Expression in 3T3-F442A Preadipocytes

| Parameter | Value/Observation | Reference |

| Compound | This compound | [1] |

| Concentration | 10 µM | [1][4] |

| Treatment Duration | 6 Days | [4] |

| Cell Line | 3T3-F442A (murine preadipocyte) | [1][4] |

| Effect on PPARγ mRNA | Significant Increase (P < 0.0005) | [4] |

| Effect on aP2 mRNA | Significant Increase (P < 0.0005) | [4] |

| Effect on Adiponectin mRNA | Significant Increase (P < 0.0005) | [4] |

| Effect on C/EBPβ & C/EBPδ | No significant change | [1] |

Table 2: Effect of Phenamil on Gene Expression in Hen Preadipocytes

| Parameter | Value/Observation | Reference |

| Compound | Phenamil | [5][6] |

| Concentrations | 15 µM and 30 µM | [5][6] |

| Treatment Duration | 48 Hours | [5][6] |

| Cell Line | Primary hen preadipocytes | [5][6] |

| Effect (alone) | Increased mRNA of PPARγ2, C/EBPα, C/EBPβ, FABP4, LPL, ETV4, ETV5 vs. Control (P < 0.05) | [5][6] |

| Effect (with DMIOA) | Enhanced DMIOA-induced expression of PPARγ2, C/EBPα, C/EBPβ, FABP4, LPL, ETV4, ETV5 (P < 0.05) | [5][6] |

| Effect on Lipid Accumulation (alone) | No lipid accumulation detected | [5][6] |

| Effect on Lipid Accumulation (with DMIOA) | Enhanced DMIOA-induced lipid accumulation | [5][6] |

| *DMIOA: Dexamethasone, 3-isobutyl-1-methylxanthine, insulin, and oleic acid differentiation cocktail. |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the phenamil-PPARγ pathway.

Cell Culture and Adipocyte Differentiation of 3T3-L1 Cells

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes, which can be adapted to test the effects of phenamil.

-

Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM supplemented with 10% Bovine Calf Serum and 1% Penicillin/Streptomycin. Grow cells to 100% confluence.

-

Post-Confluence Maintenance: Maintain cells in the growth medium for an additional 48 hours post-confluence (Day 0). This step is critical for ensuring optimal differentiation.

-

Initiation of Differentiation (Day 0): Change the medium to a differentiation cocktail (MDI) consisting of DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. For experimental arms, add Phenamil (e.g., 10 µM) or a vehicle control (e.g., DMSO).

-

Insulin Treatment (Day 2): After 48 hours, remove the MDI medium and replace it with DMEM containing 10% FBS and 1 µg/mL insulin (with or without phenamil).

-

Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Replenish this medium every 2 days until the cells are fully differentiated (typically Day 8-10), characterized by the accumulation of large lipid droplets.

Oil Red O Staining for Lipid Accumulation

This method visualizes the intracellular lipid droplets in differentiated adipocytes.

-

Cell Fixation: Wash the differentiated cell monolayer twice with Phosphate-Buffered Saline (PBS). Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

-

Washing: Discard the formalin and wash the cells once with 60% isopropanol.

-

Staining: Allow the isopropanol to evaporate completely. Add Oil Red O working solution (e.g., 0.21% in 60% isopropanol, filtered) to cover the cell layer and incubate for 10-20 minutes.

-

Final Washes: Remove the staining solution and wash the cells 3-4 times with distilled water to remove excess stain.

-

Visualization: Visualize the stained lipid droplets (red) using a light microscope. For quantification, the stain can be eluted with 100% isopropanol and the absorbance read at ~500 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol quantifies the mRNA levels of target genes like PPARγ and ETV4.

-

RNA Extraction: At the desired time point (e.g., 24 hours for acute induction or 6 days for terminal differentiation), wash cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Quantify the RNA concentration and assess its purity (A260/280 ratio). Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

qPCR Reaction: Prepare the qPCR reaction mix. For each sample, combine SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., PPARγ, ETV4, aP2), and the diluted cDNA template.

-

Thermal Cycling: Run the reaction on a real-time PCR machine (e.g., CFX96, Bio-Rad) using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., 36B4/Rplp0) and then express the data as fold change relative to a vehicle-treated control group.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effect of phenamil on adipogenic gene expression and differentiation.

Conclusion and Future Directions

This compound promotes adipogenesis through a novel pathway that involves the induction of the transcription factor ETV4, which in turn upregulates the master regulator PPARγ.[1][2] This indirect mechanism of increasing PPARγ expression distinguishes phenamil from classical TZD-type agonists and presents an alternative strategy for modulating adipocyte biology. The additive effects observed when phenamil is combined with PPARγ ligands suggest the potential for combination therapies.[1]

The most significant gap in the current understanding of this pathway is the identity of the direct molecular target of phenamil that initiates the increase in ETV4 transcription. Identifying this target is a critical next step and could unveil new regulatory nodes in the complex network governing adipogenesis. Future research should focus on target deconvolution studies, such as affinity chromatography or photo-affinity labeling, to isolate phenamil's binding partners in preadipocytes. Elucidating this missing link will provide a more complete picture of the pathway and could yield novel targets for the development of next-generation therapeutics for metabolic diseases.

References

- 1. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

Phenamil Methanesulfonate and its Potentiation of Bone Morphogenetic Protein (BMP) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamil methanesulfonate, a derivative of the diuretic amiloride, has emerged as a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. This technical guide provides an in-depth overview of the molecular mechanisms underlying phenamil's activity, its synergistic effects with BMPs in promoting osteogenic differentiation, and detailed protocols for key experimental assays. Quantitative data from published studies are summarized to offer a comprehensive resource for researchers in bone biology and drug development.

Introduction to BMP Signaling and Osteogenesis

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play a crucial role in the development, maintenance, and repair of bone and other tissues. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates intracellular signaling molecules known as receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with a common-partner Smad (Co-Smad), Smad4. This Smad complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in osteoblast differentiation and bone formation, such as Runt-related transcription factor 2 (Runx2) and Alkaline Phosphatase (ALP).

This compound: A Small Molecule Activator of BMP Signaling

Phenamil is an amiloride analog that has been identified as a potent enhancer of BMP signaling. Unlike direct BMP receptor agonists, phenamil acts intracellularly to amplify the BMP signal, making it a valuable tool for studying osteogenesis and a potential therapeutic agent for bone regeneration.

Mechanism of Action

Phenamil's primary mechanism of action involves the upregulation of Tribbles homolog 3 (Trb3).[1] Trb3, in turn, inhibits the E3 ubiquitin ligase Smad ubiquitin regulatory factor 1 (Smurf1).[1] Smurf1 is a negative regulator of the BMP pathway, targeting R-Smads for proteasomal degradation. By inhibiting Smurf1, phenamil leads to the stabilization and accumulation of Smad1/5/8, thereby enhancing the transcriptional response to BMP stimulation.[1]

Quantitative Data on Phenamil's Effects

Phenamil has been shown to work synergistically with BMPs, such as BMP-2 and BMP-9, to enhance osteogenic differentiation in various cell types.

Synergistic Effects with BMP-2 on Adipose-Derived Stem Cells (ASCs)

| Treatment Condition | ALP Gene Expression (Fold Change vs. Control) | ALP Activity (Fold Change vs. Control) |

| BMP-2 (25 ng/mL) | 10.7 | 1.8 |

| BMP-2 (25 ng/mL) + Phenamil (20 µM) | 52.6 | - |

| BMP-2 (100 ng/mL) | 100.4 | 5.8 |

| BMP-2 (100 ng/mL) + Phenamil (20 µM) | 526.4 | 8.1 |

Data summarized from a study on adipose-derived stem cells.[2]

Synergistic Effects with BMP-9 on Human Amniotic Epithelial Cells (hAECs)

| Biochemical Marker | BMP-9 alone | BMP-9 + Phenamil |

| Calcium Content | Increased vs. control | Significantly higher than BMP-9 alone |

| Phosphate Content | Increased vs. control | Significantly higher than BMP-9 alone |

| LDH Activity | Increased vs. control | Significantly higher than BMP-9 alone |

| ALP Activity | Increased vs. control | Significantly higher than BMP-9 alone |

Data summarized from a study on human amniotic epithelial cells.[1][3][4]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of phenamil on BMP signaling and osteogenesis.

Experimental Workflow

Alkaline Phosphatase (ALP) Activity Assay

This protocol is for a colorimetric assay to quantify ALP activity, a key early marker of osteoblast differentiation.

Materials:

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Alkaline phosphatase buffer (e.g., containing diethanolamine)

-

Cell lysis buffer (e.g., Triton X-100 based)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Lysis:

-

Wash cultured cells with phosphate-buffered saline (PBS).

-

Add cell lysis buffer to each well and incubate to lyse the cells.

-

Collect the cell lysates.

-

-

Assay:

-

Add a small volume of cell lysate to each well of a 96-well plate.

-

Add pNPP substrate solution to each well.

-

Incubate the plate at 37°C for an appropriate time (e.g., 15-30 minutes), allowing the ALP in the lysate to convert pNPP to p-nitrophenol (a yellow product).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The absorbance is directly proportional to the ALP activity in the sample.

-

Normalize the ALP activity to the total protein concentration of the cell lysate.

-

Western Blot for Smad, Trb3, and Smurf1

This protocol details the detection of key proteins in the phenamil-BMP signaling pathway.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Smad1/5/8, anti-Smad1/5/8, anti-Trb3, anti-Smurf1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

-

Electrophoresis and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers

This protocol is for quantifying the mRNA expression of key osteogenic genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., Runx2, ALP, Osterix) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cultured cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare the PCR reaction mix containing SYBR Green/TaqMan master mix, primers, and cDNA.

-

Run the reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control group.

-

Alizarin Red S Staining for Mineralization

This protocol is for the qualitative and quantitative assessment of calcium deposition, a late marker of osteogenesis.

Materials:

-

Alizarin Red S staining solution (pH 4.1-4.3)

-

Fixative (e.g., 4% paraformaldehyde)

-

Destaining solution (e.g., 10% cetylpyridinium chloride)

-

Microplate reader for quantification

Procedure:

-

Staining:

-

Wash cultured cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Wash the cells with deionized water.

-

Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.

-

Wash away the excess stain with deionized water.

-

-

Qualitative Analysis:

-

Visualize and capture images of the red-stained calcium deposits using a microscope.

-

-

Quantitative Analysis:

-

Add a destaining solution to each well to elute the bound stain.

-

Transfer the eluted stain to a 96-well plate.

-

Measure the absorbance at a wavelength of approximately 562 nm.

-

The absorbance is proportional to the amount of mineralization.

-

Conclusion

This compound is a valuable pharmacological tool for modulating the BMP signaling pathway. Its ability to enhance the osteoinductive effects of BMPs highlights its potential in the development of new therapeutic strategies for bone repair and regeneration. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the role of phenamil in osteogenesis and to explore its clinical applications.

References

- 1. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - Iranian Biomedical Journal [ibj.pasteur.ac.ir]

- 4. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

Phenamil Methanesulfonate: A Technical Guide for Researchers

Abstract

Phenamil methanesulfonate is a potent small molecule inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel. It is also recognized as a robust activator of the bone morphogenetic protein (BMP) signaling pathway. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals working in areas such as cystic fibrosis, bone regeneration, and pulmonary hypertension.

Chemical and Physical Properties

This compound is a derivative of the diuretic amiloride. Its chemical and physical properties are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Name | 3,5-Diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt | |

| CAS Number | 1161-94-0 | |

| Alternative CAS | 2038-35-9 (Note: 1161-94-0 is the most commonly cited for the methanesulfonate salt) | |

| Molecular Formula | C₁₂H₁₂ClN₇O · CH₃SO₃H | |

| Molecular Weight | 401.83 g/mol | |

| Appearance | Yellow solid | |

| Storage Temperature | 2-8°C | |

| Solubility | DMSO: ≥5 mg/mL (with warming) | |

| H₂O: Insoluble | ||

| 0.1 M HCl: Insoluble |

Mechanism of Action

This compound exerts its biological effects through three primary mechanisms: inhibition of ENaC, inhibition of TRPP3, and activation of the BMP signaling pathway.

Inhibition of Epithelial Sodium Channel (ENaC)

Phenamil is a more potent and less reversible blocker of ENaC compared to its parent compound, amiloride. ENaC is a crucial channel for sodium reabsorption in epithelial tissues, and its inhibition can increase the hydration of mucosal surfaces, which is a therapeutic target in conditions like cystic fibrosis.

Caption: Mechanism of ENaC inhibition by Phenamil.

Inhibition of TRPP3 Channel

Phenamil also acts as a competitive inhibitor of the TRPP3 channel, a calcium-permeable cation channel. It has been shown to inhibit TRPP3-mediated Ca²⁺ transport.

Activation of BMP Signaling Pathway

Phenamil strongly activates the BMP signaling pathway, which is critical for osteoblast differentiation and bone formation. The proposed mechanism involves the upregulation of Tribbles homolog 3 (Trb3). Trb3, in turn, leads to the downregulation of Smad ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets SMAD proteins for degradation. The reduction in Smurf1 levels results in the stabilization and increased activity of SMAD1/5/8, key transcription factors in the BMP pathway, leading to the expression of osteogenic genes.

Caption: Phenamil's activation of the BMP signaling pathway.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound's biological activity from various studies.

Table 1: In Vitro Inhibitory Concentrations

| Target | Assay | Species/Cell Line | IC₅₀ | Citation(s) |

| ENaC | Short-circuit current | Human Bronchial Epithelia | 75 nM | |

| ENaC | Short-circuit current | Ovine Bronchial Epithelia | 116 nM | |

| TRPP3 | ⁴⁵Ca²⁺ uptake | Xenopus oocytes | 140 nM | |

| TRPP3 | Two-microelectrode voltage clamp | Xenopus oocytes | 0.14 µM |

Table 2: In Vitro and In Vivo Effective Concentrations

| Application | Model System | Concentration/Dose | Effect | Citation(s) |

| Osteoblast Differentiation | MC3T3-E1 cells | 10 µM | Promoted ALP activity and matrix mineralization | |

| Pulmonary Hypertension | Rat model (chronic hypoxia) | 15 or 30 mg/kg (subcutaneous) | Reduced pulmonary artery hypertension and vascular remodeling | |

| Bone Regeneration | Mouse calvarial defect model | - | Enhanced BMP-2-induced bone formation |

Experimental Methodologies

This section provides an overview of the key experimental protocols used to characterize the activity of this compound.

General Experimental Workflow

A typical workflow for investigating the effects of Phenamil on a biological system, such as osteogenesis, is outlined below.

Caption: General workflow for studying Phenamil's effects.

In Vitro Assays

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Cells (e.g., MC3T3-E1 osteoblasts) are cultured in 24-well plates and treated with Phenamil at various concentrations.

-

After the desired incubation period, cells are lysed using a suitable protein extraction reagent.

-

The cell lysate is incubated with a p-nitrophenyl phosphate (p-NPP) substrate.

-

The reaction is stopped, and the absorbance is measured at 405 nm.

-

ALP activity is often normalized to the total protein content of the cell lysate.

-

-

Matrix Mineralization Assay (Alizarin Red S Staining):

-

Cells are cultured and treated with Phenamil to induce osteogenic differentiation.

-

The cell monolayer is washed with PBS and fixed with 4% paraformaldehyde for 15-20 minutes.

-

After washing, the cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

-

Excess dye is washed away with distilled water, and the stained mineralized nodules appear as red deposits.

-

For quantification, the stain can be extracted with 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance of the extract is measured.

-

-

Western Blot for SMAD1/5/8 and Smurf1:

-

Cells are treated with Phenamil and then lysed.

-

Protein concentrations of the lysates are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total SMAD1/5/8, phosphorylated SMAD1/5/8, and Smurf1.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

-

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Xenopus laevis oocytes are injected with cRNA encoding the ion channel of interest (e.g., ENaC or TRPP3).

-

After an expression period, an oocyte is placed in a recording chamber and impaled with two microelectrodes: one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential, and currents are recorded in response to voltage steps or changes in the bath solution.

-

Phenamil is added to the bath solution at various concentrations to determine its inhibitory effect on the channel-mediated currents.

-

In Vivo Models

-

Rat Model of Pulmonary Hypertension:

-

Pulmonary hypertension is induced in rats, often using a single injection of monocrotaline or a combination of Sugen 5416 and hypoxia (Su/Hx model).

-

Phenamil is administered, for example, via subcutaneous injection, over a period of several weeks.

-

At the end of the treatment period, right ventricular systolic pressure (RVSP) is measured to assess the severity of pulmonary hypertension.

-

The heart and lungs are harvested for histological analysis to evaluate vascular remodeling and right ventricular hypertrophy.

-

-

Mouse Calvarial Defect Model of Bone Regeneration:

-

A critical-sized defect (e.g., 2.5-4 mm) is created in the calvarial bone of mice.

-

A scaffold, often made of a biocompatible polymer like PLGA, is implanted into the defect. The scaffold can be loaded with Phenamil, alone or in combination with growth factors like BMP-2.

-

After a healing period of several weeks, the animals are euthanized, and the calvaria are harvested.

-

Bone regeneration within the defect is quantified using micro-computed tomography (micro-CT) to measure bone volume and density.

-

Histological analysis is also performed to assess the quality of the newly formed bone tissue.

-

An In-depth Technical Guide to the Mechanisms of Phenamil Methanesulfonate and Amiloride

Abstract: This technical guide provides a comprehensive analysis of the molecular mechanisms of phenamil methanesulfonate and amiloride, two closely related pyrazinoylguanidine compounds. While both are recognized as inhibitors of the epithelial sodium channel (ENaC), their pharmacological profiles exhibit critical differences in potency, selectivity, and engagement with distinct cellular signaling pathways. This document elucidates these differences through a detailed examination of their primary targets, off-target effects, and unique secondary mechanisms. Quantitative data are presented for direct comparison, key experimental methodologies are detailed, and complex molecular interactions are visualized through signaling pathway diagrams to provide a definitive resource for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Epithelial Sodium Channel (ENaC) Inhibition

Amiloride and its analog, phenamil, share a primary mechanism of action: the direct blockade of the epithelial sodium channel (ENaC). ENaC is a constitutively active, highly selective sodium channel crucial for sodium reabsorption in the epithelia of the kidneys, lungs, and colon, thereby regulating blood pressure and fluid balance[1][2].

Amiloride acts as a competitive, reversible open-channel blocker of ENaC[1][3]. It enters the external pore of the channel and binds to a specific site, physically occluding the passage of sodium ions. The sensitivity of ENaC to amiloride is a defining characteristic of this channel family[2][4].

Phenamil is a more potent and less reversible inhibitor of ENaC compared to amiloride[5][6]. Its higher affinity is attributed to structural modifications, specifically the addition of a phenyl group, which enhances its interaction with the channel's binding site[7]. This results in a more sustained blockade of sodium transport.

Figure 1: Direct blockade of the Epithelial Sodium Channel (ENaC) by Amiloride and Phenamil.

Quantitative Comparison of ENaC Inhibition

The potency of these compounds against ENaC has been quantified across various studies. Phenamil consistently demonstrates a significantly lower half-maximal inhibitory concentration (IC₅₀) than amiloride, indicating higher potency.

| Compound | Target Channel | IC₅₀ Value | Species/Cell Type | Voltage | Reference |

| Amiloride | ENaC | ~0.1 µM (Kᵢ) | A6 (Xenopus laevis) kidney cells | - | [1][4] |

| ENaC | 0.45 µM | Human Bronchial Epithelial Cells | - | [8] | |

| ASIC1a | 13.50 µM | CHO cells | -60 mV | [9] | |

| ASIC1a | 13.82 µM | Cortical Neurons | -60 mV | [9] | |

| Phenamil | ENaC | 400 nM | - | - | [5][6] |

| ENaC | 200 nM | - | - | [10] | |

| TRPP3 | 140 nM | - | - | [5] | |

| ASIC1a | 6.95 µM | CHO cells | -60 mV | [9] | |

| ASIC1a | 8.95 µM | Cortical Neurons | -60 mV | [9] |

Divergent Mechanisms and Target Selectivity

A primary distinction between phenamil and amiloride lies in their selectivity for ENaC over other ion transporters, most notably the Sodium-Hydrogen Exchanger (NHE).

Amiloride is a well-documented dual inhibitor, blocking both ENaC at low micromolar or sub-micromolar concentrations and various NHE isoforms at higher concentrations[11][12][13]. This lack of specificity is a critical consideration in experimental contexts, as effects observed with amiloride may not be solely attributable to ENaC inhibition.

Phenamil , in contrast, exhibits high selectivity for Na⁺ channels over the Na⁺/H⁺ exchanger[14][15]. This property makes phenamil a more precise pharmacological tool for isolating the physiological roles of ENaC, as it has a minimal confounding effect on intracellular pH regulation mediated by NHE.

References

- 1. Amiloride - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]

- 7. [3H]phenamil, a radiolabelled diuretic for the analysis of the amiloride-sensitive Na+ channels in kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Contribution of the amiloride-sensitive component and the Na+/H+ exchanger to renal responsiveness to vasoconstrictors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenamil inhibits electrogenic sodium absorption in rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence for a Na+/H+ exchanger at the basolateral membranes of the isolated frog skin epithelium: effect of amiloride analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Physiological Effects of Phenamil Methanesulfonate

Executive Summary: Phenamil methanesulfonate, a potent analog of amiloride, is a significant small molecule in biomedical research, primarily recognized for its role as a powerful and less reversible inhibitor of the epithelial sodium channel (ENaC).[1][2] Its activity is not confined to ENaC; it also competitively inhibits the TRPP3 calcium channel and modulates several critical signaling pathways, including the Bone Morphogenetic Protein (BMP) pathway, leading to a diverse range of physiological effects.[1][2] These interactions make Phenamil a valuable tool for investigating ion transport and cellular differentiation, with therapeutic potential in conditions such as cystic fibrosis, pulmonary artery hypertension, and bone repair.[1][2][3][4][5] This document provides a comprehensive overview of its biochemical mechanisms, physiological impacts, and the experimental methodologies used to characterize its function.

Biochemical Profile and Mechanism of Action

Phenamil's multifaceted effects stem from its ability to interact with multiple molecular targets. Its chemical structure, a derivative of amiloride, facilitates high-affinity binding to specific ion channels and influences key cellular signaling cascades.[4][5]

Primary Molecular Targets

Epithelial Sodium Channel (ENaC) Inhibition: Phenamil is a substantially more potent ENaC blocker than its parent compound, amiloride.[1] ENaC is a crucial channel for sodium reabsorption in epithelial tissues of the kidneys, lungs, and colon, playing a vital role in maintaining salt and water homeostasis.[6][7] Phenamil's inhibition of ENaC is characterized as less reversible, and in some contexts, irreversible, leading to a prolonged blockade of sodium transport.[1][8][9][10] This action disrupts ion permeability, alters cellular ion balance, and influences fluid volume across epithelial layers.[6]

Transient Receptor Potential Polycystin-3 (TRPP3) Channel Inhibition: Phenamil also acts as a competitive inhibitor of TRPP3, a Ca²⁺-activated cation channel permeable to Ca²⁺, Na⁺, and K⁺.[1] TRPP3 channels are implicated in processes like the regulation of pH-sensitive action potentials in spinal cord neurons.[1] Phenamil's inhibition of TRPP3-mediated Ca²⁺ transport demonstrates its broader activity on ion channels beyond ENaC.[1][2]

Modulation of Signaling Pathways

Bone Morphogenetic Protein (BMP) Signaling Pathway Activation: A significant effect of Phenamil is its strong activation of the BMP signaling pathway.[1][2] This pathway is fundamental for embryonic development and postnatal tissue homeostasis, particularly in bone formation (osteogenesis).[4][5] By activating this pathway, Phenamil promotes osteoblastic differentiation and is considered a promising agent for bone repair research.[1][4][5]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Induction: Phenamil is an inducer of PPARγ, a nuclear receptor that is a master regulator of adipogenesis (fat cell differentiation).[3][4][5] In cell models, Phenamil treatment leads to increased expression of adipogenic genes, including PPARγ itself, Fabp4, and lipoprotein lipase (LPL).[1]

Other Biochemical Actions:

-

Tribbles Homolog 3 (Trb3) Expression: Phenamil promotes the expression of Trb3, which has been linked to its therapeutic potential in treating pulmonary artery hypertension (PAH).[3][4][5]

-

Diamine Oxidase Inhibition: Phenamil has been shown to inhibit the enzyme diamine oxidase.[3][4][5]

Quantitative Inhibition and Activity Data

The potency of this compound has been quantified across various experimental systems. The following table summarizes key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

| Target/Process | Cell/System Type | IC₅₀ / K₁/₂ | Reference |

| Epithelial Sodium Channel (ENaC) | General | 400 nM | [1][2] |

| TRPP3-Mediated Ca²⁺ Transport | Ca²⁺ Uptake Assay | 140 nM | [1][2] |

| TRPP3-Mediated Ca²⁺ Transport | Oocytes Expressing TRPP3 | 280 nM | [1] |

| Basal Short-Circuit Current | Human Bronchial Epithelia | 75 nM | [1] |

| Basal Short-Circuit Current | Ovine Bronchial Epithelia | 116 nM | [1] |

| DMSO-Induced MEL Cell Differentiation | Friend Murine Erythroleukemic (MEL) Cells | 2.5 - 5.0 µM | [11] |

| Amiloride (for comparison) | ENaC | 776 nM | [1] |

Key Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms through which Phenamil exerts its biochemical and physiological effects.

Physiological Effects

Phenamil's molecular interactions translate into significant physiological effects at the cellular, tissue, and systemic levels.

Cellular and Tissue-Level Effects

-

Regulation of Ion and Fluid Transport: As a potent ENaC blocker, Phenamil's primary physiological role is the inhibition of sodium absorption in epithelial tissues. This is particularly relevant in the airways, where hyperactive ENaC contributes to dehydration of the airway surface liquid in cystic fibrosis.[12] By blocking ENaC, Phenamil can help rehydrate airway mucus, a key therapeutic strategy for CF.[12]

-

Modulation of Cell Differentiation:

-

Osteogenesis: Phenamil promotes the differentiation of mesenchymal stem cells into osteoblasts, indicated by increased alkaline phosphatase (ALP) activity in MC3T3-E1 cells.[1] This effect underpins its potential use in bone regeneration.[3][4][5]

-

Adipogenesis: In C3H10T1/2 cells, Phenamil enhances adipogenic gene expression in a concentration-dependent manner, promoting differentiation into fat cells.[1]

-

Erythroid Differentiation: Phenamil reversibly inhibits the differentiation of Friend murine erythroleukemic (MEL) cells, suggesting an effect on the early commitment processes of hematopoiesis.[11]

-

Systemic and In Vivo Effects

-

Pulmonary System:

-

Cystic Fibrosis (CF): ENaC blockers are a major area of research for CF therapy.[13][14] By inhibiting sodium and fluid absorption, they aim to restore mucus clearance in the airways.[12][13] Phenamil, being more potent than amiloride, has been a key compound in this line of research.[1][13]

-

Pulmonary Artery Hypertension (PAH): In rat models of chronic hypoxia, Phenamil was shown to reduce PAH and vascular remodeling.[1] This effect is potentially linked to its ability to increase the expression of Trb3.[1][3][4]

-

-

Skeletal System: The strong activation of the BMP signaling pathway makes Phenamil an intriguing small molecule for promoting bone repair in vivo.[1][2]

Experimental Protocols and Methodologies

The characterization of Phenamil's effects relies on a range of established in vitro and in vivo experimental protocols.

Electrophysiological Assays

-

Short-Circuit Current (Isc) Measurements: This is the gold-standard technique for measuring net ion transport across an epithelial monolayer.

-

Methodology: Cultured epithelial cells (e.g., human or ovine bronchial epithelia) are grown on permeable supports and mounted in an Ussing chamber. The potential difference across the epithelium is clamped to zero, and the current required to do so (the Isc) is measured. This current is equivalent to the net ion flux. Phenamil is added to the apical side to determine its inhibitory effect on the amiloride-sensitive current, allowing for the calculation of an IC₅₀ value.[1]

-

Application: Used to determine the potency of Phenamil on ENaC in airway epithelia and toad urinary bladder.[1][9]

-

Ion Transport Assays

-

Radiotracer Calcium Uptake Assay: This method is used to directly measure the transport of ions into cells.

-

Methodology: Cells (e.g., oocytes) expressing the channel of interest (e.g., TRPP3) are incubated with a solution containing a radioactive isotope of calcium (⁴⁵Ca²⁺). After a set time, the cells are washed, and the intracellular radioactivity is measured using a scintillation counter. The assay is performed with and without Phenamil to quantify its inhibitory effect on calcium transport.[1]

-

Application: Used to determine Phenamil's IC₅₀ for TRPP3-mediated Ca²⁺ transport.[1][2]

-

Cell-Based Differentiation Assays

-

Osteoblast Differentiation Assay:

-

Methodology: MC3T3-E1 pre-osteoblastic cells are cultured in a differentiation medium. Cells are treated with varying concentrations of Phenamil (e.g., 0-20 µM) for 7 to 14 days. Differentiation is assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, via a colorimetric assay.[1]

-

-

Adipocyte Differentiation Assay:

-

Methodology: C3H10T1/2 mesenchymal stem cells are treated with Phenamil (e.g., 0-20 µM) for an extended period (e.g., 14 days) in an adipogenic medium. Adipogenesis is quantified by measuring the expression of key adipogenic genes (PPARγ, Fabp4, LPL) using quantitative PCR (qPCR).[1]

-

In Vivo Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of Phenamil in an animal model of disease.

Toxicological and Safety Profile

While a valuable research tool, this compound is a hazardous substance that requires careful handling.[8]

-

Eye and Skin Irritation: The material may cause severe eye irritation and inflammation, with a risk of serious damage.[8] Prolonged or repeated skin exposure can lead to irritation.[8]

-

Systemic Effects: Absorption through open cuts or abraded skin may lead to systemic health effects.[8]

-

Ingestion: Animal data indicates that accidental ingestion can be highly toxic, with ingestion of less than 40 grams potentially being fatal or causing serious health damage.[8]

-

Diuretic Effects: As an amiloride analog, large doses can produce fluid and electrolyte imbalance, leading to symptoms such as increased urination, thirst, muscle cramps, and irregular heartbeat.[8]

Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling the compound.[3][5]

Conclusion and Future Directions

This compound is a pleiotropic small molecule with well-defined effects on key ion channels and significant modulatory activity on fundamental cellular signaling pathways. Its high potency as an ENaC inhibitor continues to make it a benchmark compound in the development of therapies for cystic fibrosis. Furthermore, its ability to activate BMP signaling and induce PPARγ opens avenues for research in regenerative medicine and metabolic diseases. Future research should focus on elucidating the precise molecular interactions that mediate its effects on signaling cascades and further exploring its therapeutic window and safety profile in preclinical models of disease. The development of more potent and less absorbable third-generation ENaC blockers remains a key goal for an effective aerosol CF pharmacotherapy.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]

- 3. Phenamil solid 1161-94-0 [sigmaaldrich.com]

- 4. Phenamil solid 1161-94-0 [sigmaaldrich.com]

- 5. Phenamil solid 1161-94-0 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Phenamil: an irreversible inhibitor of sodium channels in the toad urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Phenamil, an amiloride analogue, inhibits differentiation of Friend murine erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of second generation amiloride analogs as therapy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small-molecule drugs for cystic fibrosis: Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenamil Methanesulfonate as a Modulator of Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of phenamil methanesulfonate, an amiloride derivative, and its role as a potent modulator of adipocyte differentiation. It consolidates key findings on its mechanism of action, presents quantitative data from relevant studies, details experimental protocols for replication and further investigation, and visualizes the core signaling pathways and workflows.

Introduction to Phenamil and Adipocyte Differentiation

Adipocyte differentiation, or adipogenesis, is the intricate cellular process by which undifferentiated precursor cells, known as preadipocytes, develop into mature, lipid-laden adipocytes. This process is fundamental to adipose tissue development and is governed by a complex transcriptional cascade. The nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ) is widely recognized as the master transcriptional regulator of adipogenesis[1]. Its activation triggers a cascade of gene expression leading to the development of the adipocyte phenotype, including lipid accumulation and insulin sensitivity.

This compound has been identified as a small molecule that promotes adipocyte differentiation[1][2]. Originally characterized as an inhibitor of the epithelial sodium channel (ENaC), its pro-adipogenic effects are now understood to occur through a distinct and novel mechanism, making it a valuable chemical tool for studying the molecular underpinnings of fat cell development.

Mechanism of Action: The ETV4-PPARγ Axis

Phenamil's pro-adipogenic activity is primarily mediated by its ability to acutely induce the expression of PPARγ in preadipocytes[1][2]. However, unlike thiazolidinediones (e.g., GW7845), phenamil does not act as a direct ligand or agonist for PPARγ or its heterodimerization partner, the Retinoid X Receptor (RXR)[1].

Through transcriptional profiling of preadipocytes, ETS Variant 4 (ETV4) was identified as a key mediator of phenamil's action[1][2]. The proposed signaling cascade is as follows:

-

Phenamil Treatment : Administration of phenamil to preadipocytes rapidly induces the expression of the transcription factor ETV4.

-

ETV4 Upregulation : ETV4, in turn, acts upstream of PPARγ.

-

PPARγ Induction : Ectopic expression of ETV4 has been shown to be sufficient to promote PPARγ mRNA and protein expression[1].

-

Adipogenesis : The subsequent increase in PPARγ levels drives the expression of its downstream target genes (e.g., aP2, CD36, LPL), leading to lipid accumulation and the mature adipocyte phenotype[1].

Crucially, knocking down PPARγ expression blocks the adipogenic effects of phenamil but does not prevent phenamil from inducing ETV4, confirming that ETV4 acts upstream in this pathway[1][2].

Phenamil's mechanism is distinct from other known adipogenic agents. It does not affect the expression of C/EBPβ or C/EBPδ, which are typically induced by standard differentiation cocktails[1]. Furthermore, unlike the small molecule harmine, phenamil does not operate through the Wnt signaling pathway[1]. While phenamil is an amiloride derivative known to inhibit ENaC, its adipogenic activity is not shared by other ENaC inhibitors like amiloride or benzamil, and the putative protein targets are not detectable in the preadipocyte cell lines studied, ruling out ENaC inhibition as the primary mechanism[1][3].

Quantitative Data on Phenamil's Effects

The effects of phenamil have been quantified in various preadipocyte models. The following tables summarize key findings from studies using murine 3T3-L1 and 3T3-F442A cells, as well as hen preadipocytes.

Table 1: Effect of Phenamil on Adipogenic Gene Expression in 3T3-F442A Preadipocytes

| Gene | Treatment (10 µM Phenamil) | Fold Induction (mRNA) | Time Point |

| PPARγ | Phenamil | Acutely Induced | 24 hours |

| aP2 | Phenamil | Induced | 24 hours |

| LPL | Phenamil | Induced | 24 hours |

| C/EBPβ | Phenamil | No significant effect | 24 hours |

| C/EBPδ | Phenamil | No significant effect | 24 hours |

| ETV4 | Phenamil | Rapidly Induced | 24 hours |

Data summarized from transcriptional profiling experiments[1].

Table 2: Comparative Effects of Amiloride Derivatives on Adipocyte Differentiation

| Compound (10 µM) | Adipogenic Effect (Oil Red O Staining) | Cell Line |

| Phenamil | Strong Induction | 3T3-L1, 3T3-F442A |

| Amiloride | No significant effect | 3T3-L1, 3T3-F442A |

| Benzamil | No significant effect | 3T3-L1, 3T3-F442A |

| DMA | No significant effect | 3T3-L1, 3T3-F442A |

Observations based on morphological analysis and lipid staining[1].

Table 3: Effect of Phenamil on Adipogenic Gene Expression in Hen Preadipocytes

| Gene | Treatment Condition | Relative mRNA Expression |

| PPARγ2 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |

| C/EBPα | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |

| C/EBPβ | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |

| FABP4 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |

| LPL | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |

| ETV4 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) |

| Lipid Accumulation | 15 µM Phenamil alone | Not detected |

| Lipid Accumulation | DMIOA + 15 µM Phenamil | Detected and enhanced vs. DMIOA alone |

DMIOA: Dexamethasone, 3-isobutyl-1-methylxanthine, insulin, and oleic acid. Data shows phenamil enhances DMIOA-induced adipogenesis but does not induce it alone in this model[4][5].

Experimental Protocols

Detailed methodologies are crucial for the study of phenamil's effects on adipogenesis. The following are standard protocols adapted from the cited literature.

4.1 Cell Culture and Adipogenic Differentiation

This protocol is based on the differentiation of 3T3-L1 or 3T3-F442A preadipocytes.

-

Cell Seeding : Plate preadipocytes (e.g., 3T3-L1) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Growth to Confluence : Culture cells at 37°C in a humidified 5% CO₂ incubator until they reach confluence. Maintain the cells for an additional 2 days post-confluence.

-

Induction of Differentiation (Day 0) : Replace the growth medium with a differentiation cocktail. A standard MDI cocktail consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin[6].

-

Phenamil Treatment : For experimental wells, add this compound to the differentiation medium at the desired concentration (e.g., 1-10 µM)[1][4].

-

Maturation Phase (Day 3 onwards) : After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin. Replenish this medium every 2 days.

-

Analysis : Cells are typically ready for analysis (e.g., Oil Red O staining, RNA/protein extraction) between Day 6 and Day 10 post-induction.

4.2 Lipid Accumulation Assay (Oil Red O Staining)

This method visualizes and quantifies the accumulation of neutral lipids in mature adipocytes.

-

Wash : Gently wash the differentiated cell monolayer twice with Phosphate-Buffered Saline (PBS).

-

Fixation : Fix the cells by incubating with 10% formalin in PBS for at least 1 hour at room temperature[7].

-

Preparation of Staining Solution : Prepare a working solution of Oil Red O by diluting a 0.3-0.5% stock solution (in isopropanol) with water (typically a 3:2 ratio of stock to water). Allow the solution to sit for 10 minutes and filter through a 0.2 µm filter[7][8].

-

Staining : Remove the formalin and wash the cells with water. Add the filtered Oil Red O working solution to each well and incubate for 15-30 minutes at room temperature[7].

-

Wash and Visualize : Remove the staining solution and wash the cells repeatedly with water until excess stain is removed. Visualize the red lipid droplets using light microscopy.

-

Quantification (Optional) : To quantify lipid accumulation, elute the stain from the cells using 100% isopropanol for 15 minutes on a shaker. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm[8].

4.3 Gene Expression Analysis (Real-Time qPCR)